molecular formula C6H13NO B2717725 1-(Oxetan-3-yl)propan-1-amine CAS No. 1780054-53-6

1-(Oxetan-3-yl)propan-1-amine

Cat. No.: B2717725
CAS No.: 1780054-53-6
M. Wt: 115.176
InChI Key: COYMXGJHSFKSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-yl)propan-1-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, attached to a propan-1-amine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a valuable building block in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)propan-1-amine can be synthesized through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with potassium hydroxide can yield the oxetane ring . Another method involves the Paternò–Büchi [2+2] cycloaddition reaction, which uses light to mediate the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane ketones, while substitution reactions can produce various substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(Oxetan-3-yl)propan-1-amine is unique due to the presence of both the oxetane ring and the propan-1-amine group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-(oxetan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYMXGJHSFKSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.